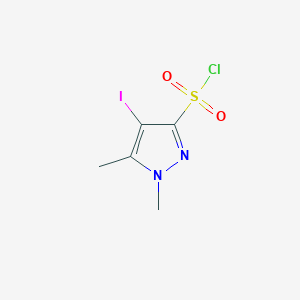
4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at position 4, two methyl groups at positions 1 and 5, and a sulfonyl chloride group at position 3. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride can be achieved through several synthetic routes. One common method involves the iodination of 1,5-dimethyl-1H-pyrazole followed by sulfonylation. The iodination can be carried out using molecular iodine in the presence of a base such as sodium bicarbonate . The sulfonylation step involves the reaction of the iodinated pyrazole with chlorosulfonic acid or a sulfonyl chloride derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions, along with appropriate ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride involves its interaction with molecular targets through its functional groups. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-4-iodo-1H-pyrazole: Similar in structure but lacks the sulfonyl chloride group.
4-Iodo-1,3,5-trimethyl-1H-pyrazole: Contains an additional methyl group at position 3.
Uniqueness
4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride is unique due to the presence of both the iodine atom and the sulfonyl chloride group, which confer distinct reactivity and applications compared to other pyrazole derivatives
Propriétés
Formule moléculaire |
C5H6ClIN2O2S |
|---|---|
Poids moléculaire |
320.54 g/mol |
Nom IUPAC |
4-iodo-1,5-dimethylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C5H6ClIN2O2S/c1-3-4(7)5(8-9(3)2)12(6,10)11/h1-2H3 |
Clé InChI |
ZYVWCXQPUFVZCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)S(=O)(=O)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















